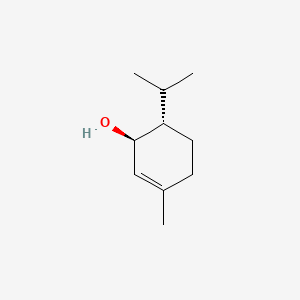

trans-(-)-p-Menth-1-en-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

25437-28-9 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1 |

InChI Key |

HPOHAUWWDDPHRS-VHSXEESVSA-N |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(C)C)O |

Canonical SMILES |

CC1=CC(C(CC1)C(C)C)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Assignment of Trans P Menth 1 En 3 Ol

The naming of chemical compounds follows a systematic approach to precisely describe their molecular structure, including the spatial arrangement of atoms. The name "trans-(-)-p-Menth-1-en-3-ol" contains specific descriptors that define its unique chemical identity.

The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (1S,6S)-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-ol. foodb.canaturalproducts.net Let's break down the components of its common name:

trans: This prefix indicates the relative stereochemistry of substituents on the cyclohexane (B81311) ring. In this case, it signifies that the hydroxyl (-OH) group at position 3 and the isopropyl group at position 6 are on opposite sides of the ring's plane.

(-): This symbol denotes that the compound is levorotatory, meaning it rotates the plane of polarized light to the left. This is an experimentally determined property.

p-Menth: This part of the name indicates the core structure is a p-menthane (B155814) skeleton. The "p" stands for "para," specifying that the methyl and isopropyl groups are attached to the cyclohexane ring at positions 1 and 4, respectively, in the parent p-menthane structure. foodb.ca

1-en: This signifies the presence of a double bond in the cyclohexane ring, located at the first position.

3-ol: This indicates that a hydroxyl (-OH) group is attached to the third carbon atom of the ring.

The absolute configuration of the two stereocenters in this compound is designated as (1S, 6S). foodb.canaturalproducts.net This assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous way to describe the three-dimensional arrangement of atoms at a chiral center.

Table 1: Nomenclature and Stereochemical Details

| Descriptor | Meaning |

|---|---|

| IUPAC Name | (1S,6S)-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-ol foodb.canaturalproducts.net |

| Common Name | This compound |

| Synonym | trans-Piperitol (B93648) nih.gov |

| Stereochemistry | 'trans' refers to the relative position of the hydroxyl and isopropyl groups. '(-)' indicates it is levorotatory. |

| Absolute Configuration | (1S, 6S) foodb.canaturalproducts.net |

| Molecular Formula | C10H18O foodb.ca |

Classification Within Menthane Monoterpenoids

trans-(-)-p-Menth-1-en-3-ol belongs to a large and diverse class of natural products known as monoterpenoids. Specifically, it is classified as a p-menthane (B155814) monoterpenoid. foodb.cafoodb.ca

Monoterpenoids are a subclass of terpenes, which are built from two isoprene (B109036) units and have the molecular formula C10H16. The menthane monoterpenoids are characterized by a cyclohexane (B81311) ring with a methyl group and an isopropyl group. foodb.ca The position of these alkyl groups relative to each other on the ring gives rise to o-, m-, and p-menthane structures, with the p-menthane skeleton being the most common. foodb.cafoodb.ca

The p-menthane monoterpenoids are a significant group of compounds found widely in the plant kingdom and are known for their aromatic properties. cabidigitallibrary.org This class includes well-known compounds such as menthol (B31143), carvone, and limonene (B3431351). cabidigitallibrary.orgresearchgate.net The structural diversity within this class arises from variations in the degree of unsaturation (double bonds) and the presence of various functional groups, such as hydroxyls, ketones, and esters, at different positions on the p-menthane framework. nih.gov

Table 2: Classification of this compound

| Category | Classification |

|---|---|

| Kingdom | Organic compounds foodb.ca |

| Super Class | Lipids and lipid-like molecules foodb.ca |

| Class | Prenol lipids foodb.ca |

| Sub Class | Monoterpenoids foodb.ca |

| Direct Parent | Menthane monoterpenoids foodb.ca |

Historical Context and Research Significance in Natural Product Chemistry

Occurrence and Natural Distribution of this compound

The presence of this compound is well-documented in the essential oils of numerous plant families across the globe. Its distribution, however, can be highly variable, often depending on the specific plant species, geographical location, and chemotype.

Presence in Essential Oils from Mentha Species

The genus Mentha, encompassing spearmint and peppermint, is renowned for its essential oils rich in monoterpenoids. While the primary constituents are typically menthol (B31143), menthone, or carvone, isomers of p-menth-1-en-3-ol (B1616663) have been identified. ugd.edu.mk Specifically, piperitol (B1152629) has been listed as a component in the essential oil of Mentha arvensis from Macedonia. jppres.com In a study of Mentha spicata from Morocco, the isomer cis-piperitol was detected at a concentration of 3.09% in one chemotype. brieflands.com Other related isomers, such as trans-p-menth-2-en-1-ol, have been found in trace amounts in Mentha piperita and Mentha rotundifolia. researchgate.net

Detection in Achillea fragrantissima Volatiles

Within the Achillea genus, direct identification of trans-piperitol (B93648) in Achillea fragrantissima is not consistently reported. An analysis of its essential oil identified trace amounts of cis-piperitol but did not detect the trans isomer. scispace.com However, the target compound has been clearly identified in related species. A study of Achillea grandifolia essential oil reported the presence of trans-piperitol, explicitly identified as trans-p-Menth-1-en-3-ol, at a concentration of 0.3%. cdnsciencepub.com It has also been listed as a component in the oil of Achillea teretifolia. field-crops.org

Occurrence in Haplophyllum tuberculatum

Haplophyllum tuberculatum is a medicinal plant whose essential oil composition varies significantly based on its geographical origin. Several studies have confirmed the presence of piperitol isomers in its oil. An analysis of H. tuberculatum from Saudi Arabia identified cis-piperitol at a concentration of 6.4%. Similarly, samples from Egypt were found to contain cis-piperitol in a range of 5.9% to 10.4%. jppres.com Research has also confirmed that trans-piperitol can be a major compound in the essential oils from other samples of this species.

Distribution in Other Aromatic Plants and Herbs

Beyond the aforementioned genera, this compound is found in a range of other aromatic plants. It has been identified as a major constituent in the essential oil of Cymbopogon jwarancusa from India, with concentrations varying between 8.0% and 9.2% depending on the harvest season. The compound has also been isolated from Thymus linearis brieflands.com and the Tibetan medicinal plant Lancea tibetica. Furthermore, it is reported to be a component of oils from Cymbopogon martinii and Aster scaber.

Microbial Production and Isolation

In addition to extraction from natural botanical sources, this compound can be produced through biotechnological methods. A patented process describes the synthesis of trans-piperitol from 4R(+)-1-menthene. This biotransformation is accomplished through a hydroxylation step catalyzed by enzymes such as limonene-3-hydroxylase. These enzymes can be generated within microbial host organisms suitable for industrial production.

Another pathway involving a piperitol intermediate occurs in the biosynthesis of lignans. The enzyme piperitol/sesamin synthase (CYP81Q1) converts (+)-pinoresinol into (+)-sesamin via a (+)-piperitol intermediate. This has been successfully demonstrated in a heterologous host system using transgenic Forsythia plants.

Research into the microbial transformation of related compounds has also yielded isomers of piperitol. For example, the biotransformation of menthol by the fungus Penicillium sp. can produce cis-p-menth-1-en-3-ol, with yields reaching up to 46.0% after 120 hours of incubation.

Instances in Streptomyces Species

The genus Streptomyces is well-documented for its ability to produce a wide array of volatile secondary metabolites. frontiersin.org These bacteria are known sources of numerous bioactive compounds, including various terpenes. nih.gov General databases on natural products report the presence of p-Menth-1-en-3-ol in the genus Streptomyces. nih.gov

While the broader class of p-Menth-1-en-3-ol has been associated with Streptomyces, detailed studies specifying the exact stereoisomer, this compound, are not extensively detailed in the current body of research. However, the production of structurally related p-menthane monoterpenes by this genus is established. For instance, research on the volatile compounds from nineteen different genome-sequenced actinomycetes, including multiple Streptomyces species, identified related compounds such as p-menth-1-en-4-ol. d-nb.info Another study identified trans-p-menth-2-en-1-ol in Streptomyces xanthophaeus. hust.edu.vn The confirmed presence of these analogous compounds suggests that the biosynthetic pathways for creating the p-menthane skeleton exist within the genus, supporting the potential for the production of its various isomers, including this compound.

Variability in Natural Abundance and Chemotypes

The natural abundance of this compound varies significantly depending on the source organism, its geographical location, and specific environmental conditions. This variation gives rise to different chemotypes, which are distinct chemical profiles within a single species characterized by the dominance of particular compounds. frontiersin.org

A notable example of this is found in the essential oils of certain Cymbopogon species, which can be classified as a "p-menthenols chemotype." researchgate.net In a study of Cymbopogon jwarancusa from India, trans-p-menth-1-en-3-ol was identified as a key constituent, with its concentration showing significant quantitative variation across different harvesting seasons. researchgate.net This demonstrates how environmental or developmental factors can influence the chemical makeup of an organism's volatile profile.

The following table details the seasonal variability of trans-p-menth-1-en-3-ol in the essential oil of Cymbopogon jwarancusa.

Table 1: Seasonal Variation of trans-p-Menth-1-en-3-ol in Cymbopogon jwarancusa Essential Oil

| Season | Relative Abundance (%) |

|---|---|

| Summer | 8.0 |

| Monsoon | 8.5 |

| Winter | 9.2 |

Data sourced from a study on the p-menthenols chemotype of Cymbopogon jwarancusa. researchgate.net

Beyond the Cymbopogon genus, trans-p-menth-1-en-3-ol has been identified in other plants, further illustrating its varied distribution and abundance. For example, analysis of the essential oil from the cones of Pinus armandii (Armand pine) from Southwest China revealed the presence of p-menth-1-en-3-ol at a relative abundance of 2.74%. academicjournals.org The chemical composition of essential oils is known to be influenced by factors such as genetics, geography, and environment, leading to the wide range of reported concentrations for individual terpenoids like this compound. academicjournals.org The existence of such chemotypes is a critical consideration in the study of natural products, as the biological and chemical properties of an essential oil are directly linked to its specific compositional profile. nih.gov

Enzymatic Routes to Menthane Monoterpenoids

The biosynthesis of p-menthane monoterpenoids, such as this compound, is a complex process orchestrated by a series of specialized enzymes within the glandular trichomes of plants like those in the Mentha genus. irost.irmdpi.com These enzymatic reactions begin with a common precursor and diverge into various pathways, leading to a diverse array of monoterpene structures. researchgate.net The initial steps are localized within the leucoplasts of secretory cells, while subsequent modifications occur in other cellular compartments like the endoplasmic reticulum and cytosol. pnas.orgnih.gov

Role of Terpene Synthases

At the heart of monoterpenoid biosynthesis are terpene synthases (TPSs), enzymes that catalyze the conversion of geranyl diphosphate (GPP) into various cyclic monoterpene skeletons. mdpi.comnih.gov In the case of p-menthane monoterpenoids, the key initiating enzyme is (-)-limonene (B1674923) synthase (LS). researchgate.netpnas.org This enzyme facilitates the cyclization of GPP to form (-)-limonene, the foundational hydrocarbon for subsequent oxygenation reactions. researchgate.netpnas.org

The genus Mentha possesses a large and diverse family of TPS genes, with the TPS-b subfamily being particularly expanded. mdpi.comnih.gov This expansion is thought to be linked to the abundance and variety of monoterpenoids found in these plants. mdpi.comnih.gov For instance, a genome-wide analysis of Mentha longifolia identified 63 TPS genes, with a significant number belonging to the TPS-b subfamily, which primarily encodes for monoterpene synthases. mdpi.comnih.gov One such enzyme, MlongTPS29, has been characterized as a limonene (B3431351) synthase, highlighting its crucial role as a precursor for many essential oil components in Mentha. nih.gov The expression of these TPS genes, and consequently the rate of monoterpene biosynthesis, is often correlated with the developmental stage of the plant, with higher levels of essential oils and corresponding enzyme gene expression observed in later vegetative stages. irost.ir

Proposed Intermediates in the Biosynthetic Cascade

Following the formation of (-)-limonene, a series of hydroxylation and oxidation-reduction reactions, catalyzed by cytochrome P450 monooxygenases and dehydrogenases, introduce functional groups to the limonene backbone. researchgate.netpnas.org The pathway leading towards menthol and related compounds involves the hydroxylation of (-)-limonene at the C3 position by (-)-limonene-3-hydroxylase (L3H) to yield (-)-trans-isopiperitenol (B1216475). pnas.orgacs.org

This intermediate is then oxidized by (-)-trans-isopiperitenol dehydrogenase (IPD) to form (-)-isopiperitenone (B1197589). pnas.orgacs.org Subsequent reduction of the double bond in the isopropenyl side chain of (-)-isopiperitenone is carried out by (-)-isopiperitenone reductase (IPR), leading to the formation of (+)-cis-isopulegone. acs.org This ketone can then be isomerized to (+)-pulegone, a key branch-point intermediate. pnas.orgacs.org While not directly on the main pathway to this compound, these intermediates illustrate the complex grid of reactions that characterize p-menthane monoterpenoid biosynthesis. The formation of this compound, also known as trans-piperitol, likely involves a distinct set of enzymatic steps branching from these core pathways.

Precursor Incorporation and Metabolic Flux Studies

Metabolic flux analysis (MFA) has become an invaluable tool for understanding the flow of carbon through the intricate networks of plant secondary metabolism. nih.govresearchgate.net By using isotopically labeled precursors, researchers can trace the contribution of different primary metabolic pathways to the biosynthesis of specific compounds, such as monoterpenoids.

In peppermint glandular trichomes, which are specialized sites of high-flux monoterpene synthesis, studies have revealed that the precursors for these compounds are primarily derived from the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.combiorxiv.org However, a notable crosstalk between the MEP pathway and the cytosolic mevalonate (B85504) (MVA) pathway has been quantified. biorxiv.org While the MEP pathway is the major contributor, flux analysis has shown that approximately 13% of monoterpenes can be synthesized via the MVA pathway, where isopentenyl pyrophosphate (IPP) is produced in the cytosol and transported into the plastid. biorxiv.org

These studies also highlight the importance of the oxidative pentose (B10789219) phosphate (B84403) pathway (PPP) in supplying the necessary precursors for the MEP pathway. biorxiv.orguni-halle.de The high flux through the monoterpene biosynthetic pathway in peppermint is sustained by an efficient central carbon metabolism that directs a significant portion of imported sugars towards the production of these specialized metabolites. oup.com

Microbial Biotransformation of Related Monoterpenes into p-Menthenols

Microbial biotransformation offers a powerful alternative for the synthesis of specific monoterpenoid derivatives, often with high regio- and stereoselectivity that can be challenging to achieve through conventional chemical synthesis. mdpi.cominflibnet.ac.in This approach utilizes the enzymatic machinery of microorganisms, such as bacteria and fungi, to modify the structure of a given substrate. mdpi.comnih.gov

A variety of microorganisms have been shown to transform common monoterpenes into valuable p-menthenol compounds. For example:

The fungus Corynespora cassiicola can transform α-terpinene into (1R,2R)-3-p-menthene-1,2-diol as the main product, along with smaller amounts of (1R)-2-oxo-3-p-menthenol and (1R,2S)-3-p-menthene-1,2-diol. mdpi.comresearchgate.net

Armillariella mellea has been used for the biotransformation of (±)-α-terpineol, leading to the formation of trans-sobrerol (B1195627) and 1,2,8-p-menthanetriol. researchgate.net

The bacterium Pseudomonas putida is capable of converting (R)-(+)-limonene and (S)-(-)-limonene into their respective perillic acids through a series of oxidation steps. mdpi.com

These transformations often involve hydroxylation, oxidation, and reduction reactions catalyzed by microbial enzymes. mdpi.com The specific products obtained depend on the substrate, the microorganism used, and the reaction conditions. The ability of microorganisms to perform these conversions makes them attractive for the production of high-purity enantiomers of p-menthenols and their derivatives. mdpi.com

Interactive Data Table: Examples of Microbial Biotransformations of Monoterpenes

| Substrate | Microorganism | Major Product(s) | Reference |

| α-Terpinene | Corynespora cassiicola DSM 62475 | (1R,2R)-3-p-menthene-l,2-diol (49% yield) | mdpi.comresearchgate.net |

| (±)-α-Terpineol | Armillariella mellea | trans-sobrerol, 1,2,8-p-menthanetriol | researchgate.net |

| (S)-(−)-α-Terpineol | Gibberella cyanea DSM 62719 | (4S)-p-menthene-7,8-diol (33% yield) | mdpi.com |

| (R)-(+)-Limonene | Pseudomonas putida DSM 12264 | (R)-(+)-perillic acid | mdpi.com |

| (S)-(-)-Limonene | Pseudomonas putida DSM 12264 | (S)-(-)-perillic acid | mdpi.com |

| (±)-Terpinen-4-ol | Spodoptera litura larvae | (R)-p-menth-1-ene-4,7-diol (from R-enantiomer), (S)-p-menth-1-ene-4,7-diol (from S-enantiomer) | mdpi.com |

Genetic and Molecular Basis of Biosynthesis

The production of this compound and other p-menthane monoterpenoids is ultimately controlled at the genetic level. The genes encoding the key enzymes in the biosynthetic pathway, particularly the terpene synthases (TPSs) and cytochrome P450s, determine the specific monoterpene profile of a plant. researchgate.netmdpi.com

Genome-wide studies in Mentha species have revealed a large family of TPS genes, indicating a significant genetic investment in terpenoid biosynthesis. mdpi.comnih.gov In Mentha longifolia, 63 TPS genes have been identified and categorized into six subfamilies. mdpi.comnih.gov The TPS-b subfamily, which is responsible for monoterpene synthesis, is notably large in Mentha, suggesting its importance in producing the characteristic essential oils of these plants. mdpi.comnih.gov The expression of these genes is often developmentally regulated, with increased transcript levels of enzymes like limonene synthase and menthofuran (B113398) synthase correlating with higher essential oil production in later growth stages. irost.ir

The evolution of these gene families, through processes like gene duplication and subsequent functional divergence, has likely contributed to the vast chemical diversity of monoterpenoids observed in the plant kingdom. mdpi.comnih.gov Understanding the genetic regulation of these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of specific high-value compounds like this compound.

Synthetic Methodologies and Chemical Transformations of Trans P Menth 1 En 3 Ol

Asymmetric Synthesis Approaches

The controlled introduction of chirality is paramount in the synthesis of enantiomerically pure compounds like trans-(-)-p-Menth-1-en-3-ol. Asymmetric synthesis methodologies provide a direct route to such molecules, obviating the need for resolution of racemic mixtures.

Sharpless Asymmetric Dihydroxylation in Menthane Systems

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction has been successfully applied in the synthesis of p-menthane (B155814) derivatives, demonstrating its utility in constructing the chiral core of these molecules. nih.govoup.comtandfonline.comtandfonline.commdpi.com

A key example is the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, a related natural product. nih.govoup.comtandfonline.comtandfonline.com In this synthesis, a precursor diene is subjected to Sharpless asymmetric dihydroxylation to introduce the first two stereocenters. The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). The choice of ligand dictates the facial selectivity of the dihydroxylation.

The general reaction conditions involve the use of a stoichiometric re-oxidant, such as potassium ferricyanide(III), in a buffered aqueous-organic solvent system at low temperatures. The specific conditions for the dihydroxylation of a p-menthane precursor are detailed in the table below.

| Entry | Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | p-Menth-1-ene precursor | AD-mix-α | t-BuOH/H₂O | 0 | 76 | 54.5 |

| 2 | p-Menth-1-ene precursor | AD-mix-β | t-BuOH/H₂O | 0 | 91 | 59.4 |

Data synthesized from a study on a related p-menthane system. mdpi.com

Diastereoselective and Enantioselective Control Strategies

Effective control over both diastereoselectivity and enantioselectivity is crucial in the synthesis of complex molecules with multiple stereocenters. In the context of p-menthane systems, the substrate's inherent chirality can influence the stereochemical outcome of subsequent reactions.

In the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, a notable reversal of enantiofacial selectivity was observed during the Sharpless asymmetric dihydroxylation. nih.govoup.comtandfonline.comtandfonline.com This highlights the subtle interplay between the chiral ligand and the substrate in determining the final stereochemistry. The diastereoselectivity of the dihydroxylation is also influenced by the steric and electronic properties of the starting olefin.

The choice of the chiral ligand in the AD-mix is the primary determinant of enantioselectivity. AD-mix-α, containing the (DHQ)₂-PHAL ligand, and AD-mix-β, containing the (DHQD)₂-PHAL ligand, deliver the diol from opposite faces of the double bond. This predictable stereochemical outcome allows for the synthesis of either enantiomer of the target molecule by simply selecting the appropriate AD-mix.

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic methods offer environmentally benign and highly selective alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to perform specific chemical transformations with high enantio- and regioselectivity.

Lipase-Mediated Resolution Techniques for Chiral Alcohols

Lipases are widely used enzymes in organic synthesis for the kinetic resolution of racemic alcohols. This technique relies on the differential rate of acylation or hydrolysis of the two enantiomers of a chiral alcohol, allowing for the separation of the unreacted enantiomer from the acylated product.

The enzymatic resolution of racemic p-menthan-3-ol monoterpenes, including piperitol (B1152629) (p-menth-1-en-3-ol), has been extensively studied. researchgate.net Lipase from Pseudomonas sp. (Lipase PS) has shown high enantioselectivity in the acetylation of various p-menthan-3-ols. researchgate.net

In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase in an organic solvent. The enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by chromatography.

| Substrate | Lipase | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Alcohol |

| (±)-trans-Piperitol | Lipase PS | Vinyl Acetate | Diisopropyl ether | >99% for (-)-enantiomer |

| (±)-cis-Piperitol | Lipase PS | Vinyl Acetate | Diisopropyl ether | >99% for (-)-enantiomer |

Data from studies on the resolution of p-menthan-3-ols.

Yeast-Mediated Reductions and Transformations

Yeast, particularly Saccharomyces cerevisiae, is a versatile biocatalyst capable of performing a wide range of chemical transformations, including the reduction of ketones to chiral alcohols. The reduction of the α,β-unsaturated ketone piperitone (p-menth-1-en-3-one) is a key step in the synthesis of this compound.

The stereochemical outcome of yeast-mediated reductions is often governed by Prelog's rule, which predicts the formation of the (S)-alcohol. However, the presence of multiple reductase enzymes in yeast can lead to the formation of different stereoisomers. The reduction of piperitone by various yeast strains can yield a mixture of trans- and cis-isomers of p-menth-1-en-3-ol (B1616663), with the trans-isomer often being the major product. The enantioselectivity of the reduction is also dependent on the specific yeast strain and the reaction conditions. For instance, the reduction of piperitone can lead to the formation of (-)-trans-piperitol.

Derivatization Reactions for Research Purposes

Derivatization of this compound is often necessary for various research applications, such as improving its analytical properties for gas chromatography (GC) or for its use as a chiral auxiliary in asymmetric synthesis.

Common derivatization reactions for alcohols include esterification and etherification. The hydroxyl group of this compound can be readily acylated with acid chlorides or anhydrides to form esters. For example, reaction with acetyl chloride in the presence of a base would yield trans-(-)-p-menth-1-en-3-yl acetate. These ester derivatives can be useful for chiral GC analysis, often exhibiting better separation of enantiomers on a chiral stationary phase compared to the underivatized alcohol.

Furthermore, the chiral nature of this compound makes its derivatives potential chiral auxiliaries. wikipedia.orgwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. For instance, esters of this compound with prochiral carboxylic acids could be used to control the stereochemistry of reactions at the α-position of the carbonyl group.

| Derivative Type | Reagent Example | Potential Application |

| Ester | Acetyl chloride, Benzoyl chloride | GC analysis, Chiral auxiliary |

| Ether | Methyl iodide, Benzyl bromide | Protecting group, Chiral ligand synthesis |

| Silyl Ether | Trimethylsilyl chloride (TMSCl) | GC analysis (increased volatility) |

Esterification and Etherification for Chiral Analysis

Determining the enantiomeric purity and absolute configuration of chiral alcohols like this compound is crucial for their use in asymmetric synthesis. Esterification with a chiral derivatizing agent (CDA) is a powerful and widely used technique for this purpose. wikipedia.orgresearchgate.net This method converts the enantiomeric alcohol into a mixture of diastereomeric esters. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess distinct physical properties and can be differentiated by standard analytical techniques such as high-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgmdpi.com

A prominent example of a CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid. wikipedia.orgnih.gov The alcohol is reacted with both enantiomers of Mosher's acid chloride, ((R)- and (S)-MTPA-Cl), in separate reactions to form the corresponding diastereomeric Mosher esters. nih.govyoutube.com

The analysis is based on the principle that the phenyl group of the MTPA moiety adopts a preferred conformation, shielding nearby protons in the alcohol portion of the molecule. youtube.com In the resulting diastereomers, different protons of the original alcohol will experience this shielding effect. By comparing the ¹H or ¹⁹F NMR spectra of the (R)-MTPA and (S)-MTPA esters, a difference in chemical shifts (Δδ = δS - δR) can be calculated for protons on either side of the stereocenter. nih.gov A consistent pattern of positive and negative Δδ values allows for the unambiguous assignment of the absolute configuration of the original alcohol's stereocenter. researchgate.net Other reagents, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), function on a similar principle but can offer enhanced sensitivity due to the larger anisotropic effect of the naphthyl group. mdpi.comtcichemicals.com

| Chiral Derivatizing Agent (CDA) | Reaction | Principle of Analysis | Analytical Technique |

|---|---|---|---|

| Mosher's Acid (MTPA) | Esterification | Formation of diastereomeric esters with distinct NMR chemical shifts. Analysis of Δδ (δS - δR) values determines absolute configuration. | ¹H NMR, ¹⁹F NMR |

| MαNP Acid | Esterification | Formation of diastereomeric esters; the naphthyl group provides strong magnetic anisotropy for clearer NMR signal separation. | ¹H NMR, HPLC |

| Lipases (e.g., Candida rugosa lipase) | Transesterification (Kinetic Resolution) | Enzymatic acylation proceeds at different rates for each enantiomer, allowing for the separation of one enantiomer as an ester from the unreacted alcohol enantiomer. | HPLC, GC |

Oxidation and Reduction Transformations

The functional groups of this compound—a secondary allylic alcohol and a trisubstituted alkene—are amenable to a variety of oxidation and reduction reactions. These transformations provide access to other important p-menthane derivatives.

Oxidation: The secondary alcohol can be selectively oxidized to the corresponding α,β-unsaturated ketone, (-)-piperitenone. This transformation can be achieved using various oxidizing agents. Reagents based on chromium (VI), such as pyridinium chlorochromate (PCC), are effective for this purpose. Milder, more selective reagents like manganese dioxide (MnO₂) are particularly well-suited for oxidizing allylic alcohols without affecting the double bond.

Reduction: Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond. Using a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂), the double bond of this compound can be saturated. nih.gov This reaction yields p-menthan-3-ols. The stereochemical outcome of the hydrogenation is dependent on the catalyst and reaction conditions, but typically results in a mixture of diastereomers, primarily isomers of menthol (B31143) and neomenthol, as the hydrogen atoms add to the face of the double bond.

| Transformation | Reagent(s) | Product | Functional Group Change |

|---|---|---|---|

| Oxidation | Manganese Dioxide (MnO₂) or Pyridinium Chlorochromate (PCC) | (-)-Piperitenone | Secondary Alcohol → Ketone |

| Reduction | H₂, Palladium on Carbon (Pd/C) | p-Menthan-3-ol isomers (e.g., Menthol, Neomenthol) | Alkene → Alkane |

Regioselective and Stereoselective Syntheses of Menthane Scaffolds

The existing stereocenters in this compound can direct the stereochemical outcome of subsequent reactions, allowing for the controlled synthesis of new functionalized menthane scaffolds. Epoxidation of the alkene is a prime example of a diastereoselective reaction. wikipedia.org

When this compound is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), an epoxide is formed across the double bond. nih.gov The bulky isopropyl group and the allylic hydroxyl group create a biased steric environment, directing the m-CPBA to preferentially attack one face of the double bond over the other. rsc.org This results in the formation of one diastereomeric epoxide as the major product.

The resulting chiral epoxide is a versatile intermediate. It can undergo regioselective ring-opening reactions with various nucleophiles. For instance, acid-catalyzed hydrolysis will open the epoxide to form a diol (p-menthane-1,2,3-triol), with the incoming nucleophile (water) attacking one of the two epoxide carbons. The regioselectivity of this opening is governed by electronic and steric factors, while the stereochemistry is controlled by the requirement for an anti-periplanar arrangement during the ring-opening, leading to a trans-diol product. This two-step sequence effectively transforms the double bond into two new stereochemically defined hydroxyl groups on the menthane skeleton.

| Step | Reagent | Intermediate/Product | Stereochemical Principle |

|---|---|---|---|

| 1. Epoxidation | m-CPBA | Diastereomerically-enriched p-Menthane-1,2-epoxy-3-ol | The existing chiral centers direct the epoxidizing agent to one face of the alkene (diastereoselection). |

| 2. Ring Opening | H₃O⁺ (acidic water) | p-Menthane-1,2,3-triol | Nucleophilic attack occurs at a specific carbon (regioselectivity) with inversion of configuration (stereospecificity). |

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The term "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex target molecules. Terpenes, including p-menthane derivatives, are a significant component of the chiral pool. nih.gov this compound serves as an excellent chiral building block because its rigid ring structure and defined stereocenters can be used to establish the stereochemistry of new chiral centers in a target molecule. wikiwand.com

In this approach, the menthane derivative is not part of the final molecule's core structure but acts as a "chiral auxiliary." wikipedia.orgwikiwand.com A prochiral substrate is attached to the hydroxyl group of the menthane derivative, forming a new, larger molecule. The menthane scaffold then sterically directs the approach of reagents in a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. sigmaaldrich.com After the key stereocenter-forming reaction is complete, the auxiliary is cleaved off and can often be recovered and reused. Menthol, a close derivative, is widely used as a chiral auxiliary in reactions such as asymmetric alkylations and aldol additions. wikipedia.org

For example, in the synthesis of complex natural products like the anticancer agent (+)-pancratistatin, the construction of its densely functionalized cyclohexane (B81311) core with multiple contiguous stereocenters is a major challenge. nih.govnih.gov Total syntheses of such molecules often rely on starting with a pre-existing chiral fragment to control the stereochemical cascade. While syntheses of pancratistatin have started from other chiral pool sources, the principle remains the same: the inherent chirality of a starting material is leveraged to build complexity in a controlled manner. A fragment derived from this compound could theoretically be employed in a similar capacity to set the stereochemistry of key intermediates in the synthesis of such polycyclic natural products.

| Concept | Description | Example Application |

|---|---|---|

| Chiral Pool Synthesis | Using enantiopure natural products as starting materials to synthesize complex chiral molecules. | Synthesizing pharmaceutical intermediates from terpene derivatives. |

| Chiral Auxiliary | A chiral molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction. | Using a menthol-derived ester to control the alkylation of an enolate, followed by removal of the menthol group. |

| Complex Target Molecule | A molecule with significant structural and stereochemical complexity, often a natural product with biological activity. | (+)-Pancratistatin, an Amaryllidaceae alkaloid with multiple stereocenters. |

Advanced Analytical Methodologies for Research on Trans P Menth 1 En 3 Ol

Chromatographic Separation and Characterization

Chromatography is a fundamental tool for separating individual components from a complex mixture. For a chiral compound like trans-(-)-p-Menth-1-en-3-ol, specialized chromatographic techniques are essential for isolating the specific enantiomer and analyzing its purity within a sample, such as an essential oil.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a specialized analytical technique used for the separation of enantiomers, which are non-superimposable mirror-image isomers. gcms.cz This method is crucial for determining the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture. The separation is achieved by using a chiral stationary phase (CSP) within the GC column, often based on derivatized cyclodextrins. gcms.cz These chiral macromolecules create a chiral environment where enantiomers interact differently, leading to different retention times and thus, separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org This analysis is vital in fields where the stereochemistry of a molecule is critical, as different enantiomers can have distinct biological activities. For instance, in the analysis of essential oils, chiral GC can confirm the natural source of a compound or detect adulteration with synthetic racemic mixtures. While data for this compound is specific, the analysis of related chiral compounds in mint essential oils demonstrates the methodology. nih.gov

| Parameter | Condition |

|---|---|

| Instrument | Agilent Technologies GC 7890A with FID |

| Column | HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) |

| Oven Temperature Program | Initial 40°C (5 min), ramp 1°C/min to 130°C, ramp 2°C/min to 200°C (hold 3 min) |

| Injector Temperature | 250°C (Split ratio: 1/100) |

| Detector Temperature | 300°C (FID) |

| Carrier Gas | Helium (1 mL/min) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual chemical compounds within a sample. researchgate.net In the context of analyzing essential oils where p-menth-1-en-3-ol (B1616663) may be present, GC first separates the volatile components based on their boiling points and interactions with the stationary phase. researchgate.netsemanticscholar.org As each compound elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. dergipark.org.tr

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Kovats Retention Index (Standard Non-polar) | 1179 - 1209 |

| Kovats Retention Index (Standard Polar) | 1720 - 1744 |

High-Performance Thin-Layer Chromatography (HPTLC) for Fractionation

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and speed. wikipedia.orgmerckmillipore.com It is particularly useful for the fractionation of complex mixtures like plant essential oils. nih.gov In this technique, the sample is applied to a high-performance plate coated with a fine-particle stationary phase (e.g., silica (B1680970) gel). sigmaaldrich.com A solvent system (mobile phase) moves up the plate via capillary action, separating the components based on their differential affinities for the stationary and mobile phases. iipseries.org

HPTLC can be used as a preparative step to isolate fractions of varying polarity from an essential oil. mdpi.com For example, a fraction containing monoterpene alcohols, which would include this compound, can be separated from less polar hydrocarbons and more polar compounds. semanticscholar.orgnih.gov These isolated fractions can then be scraped from the plate, extracted, and subjected to further, more detailed analysis by techniques such as GC-MS or NMR to identify the specific constituents within that fraction. mdpi.com This approach simplifies complex mixtures and facilitates the targeted analysis of specific compounds.

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |

| Sample Application | Automated band-wise application |

| Mobile Phase | Solvent mixture of varying polarity (e.g., hexane-ethyl acetate (B1210297) gradients) |

| Development | Automated development chamber |

| Detection | UV light (254 nm/366 nm); derivatization with spray reagents (e.g., vanillin-sulfuric acid) followed by heating |

Spectroscopic Elucidation of Structure and Stereochemistry

Spectroscopic methods are essential for determining the precise molecular structure and stereochemistry of a purified compound. These techniques provide detailed information about the atomic connectivity, the chemical environment of atoms, and the exact molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. uobasrah.edu.iq ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) are key parameters used in structure determination.

For a molecule like this compound, specific signals in the ¹H and ¹³C NMR spectra would correspond to the methyl, isopropyl, hydroxyl, and olefinic groups. Furthermore, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons (¹H-¹H COSY) and between protons and carbons (HMQC/HMBC), allowing for the unambiguous assignment of all signals and confirmation of the complete molecular structure. mdpi.com The data presented for the structurally similar p-menth-1-en-9-ol (B100243) illustrates the type of information obtained from such analyses. cnr.it

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 5.39–5.35 | Olefinic proton (m) |

| 3.64 / 3.49 | Protons adjacent to oxygen (dd) | |

| 1.64 | Olefinic methyl group (s) | |

| 0.91 | Methyl group of isopropyl (d) | |

| ¹³C NMR | 133.9 | Quaternary olefinic carbon |

| 120.6 | Tertiary olefinic carbon | |

| 66.4 | Carbon bearing oxygen | |

| 40.2, 35.2, 30.7, 27.7, 27.2 | Aliphatic carbons | |

| 23.4, 13.2 | Methyl carbons |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of a molecule with extremely high accuracy and precision, typically to four or more decimal places. Unlike standard mass spectrometry which provides a nominal mass, HRMS provides an exact mass. This high precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound.

For this compound, the molecular formula is C₁₀H₁₈O. HRMS analysis would measure its exact mass and compare it to the theoretical mass calculated from the most abundant isotopes of carbon, hydrogen, and oxygen. A close match between the experimental and theoretical mass confirms the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass but different elemental compositions. This confirmation is a critical step in the definitive identification of a chemical compound. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O |

| Theoretical Exact Mass (Monoisotopic) | 154.13577 Da nih.gov |

| Hypothetical Experimental HRMS Result | 154.13581 Da |

| Mass Error | < 5 ppm (parts per million) |

| Conclusion | Experimental mass confirms the molecular formula C₁₀H₁₈O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds vibrate at characteristic frequencies, and these absorptions are recorded as a spectrum, which serves as a molecular "fingerprint."

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups: a hydroxyl group (-OH), a carbon-carbon double bond (C=C), and various carbon-hydrogen bonds (C-H) within its alkyl framework. While a specific experimental spectrum for this exact stereoisomer is not widely available in public databases, the expected absorption regions can be predicted based on established correlation tables.

The most prominent feature in the IR spectrum of this compound is expected to be a broad, strong absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding between molecules. The C-O stretching vibration of the secondary alcohol is anticipated to appear as a strong band in the 1320-1000 cm⁻¹ region.

The presence of the cyclohexene (B86901) ring is confirmed by several peaks. The C=C stretching vibration of the double bond within the ring is expected to produce a weak to medium absorption band around 1680-1640 cm⁻¹. The vinylic C-H bond (=C-H) will show a stretching vibration at a frequency slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In contrast, the stretching vibrations of the sp³-hybridized C-H bonds of the methyl and isopropyl groups, as well as the methylene (B1212753) groups in the ring, will appear just below 3000 cm⁻¹ (generally in the 3000-2850 cm⁻¹ range).

Bending vibrations of the C-H bonds also provide structural information. For instance, the C-H bending of the alkyl groups would be observed in the 1470-1350 cm⁻¹ region. The out-of-plane bending of the vinylic C-H can also provide information about the substitution pattern of the double bond and typically appears in the 1000-650 cm⁻¹ region.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |

| C-O (Secondary Alcohol) | Stretching | 1320 - 1000 | Strong |

| =C-H (Alkene) | Stretching | 3100 - 3000 | Medium |

| C-H (Alkane) | Stretching | 3000 - 2850 | Medium to Strong |

| C=C (Alkene) | Stretching | 1680 - 1640 | Weak to Medium |

| C-H (Alkyl) | Bending | 1470 - 1350 | Medium |

Determination of Absolute and Relative Configuration

The determination of the three-dimensional arrangement of atoms in a chiral molecule is crucial for its chemical identity. For this compound, which has two stereocenters, both the relative (cis/trans) and absolute (R/S) configurations must be established. Chiroptical methods are central to this determination.

Optical Rotation Measurements

Optical rotation is the phenomenon where the plane of linearly polarized light is rotated when it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the substance. A polarimeter is used to measure the angle of rotation. The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation, taking into account the concentration of the solution and the path length of the light.

The designation "(-)" in this compound indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). Its enantiomer, trans-(+)-p-Menth-1-en-3-ol, would be dextrorotatory, rotating the plane of polarized light to the right (clockwise) by the same magnitude under identical conditions. While the precise value of the specific rotation for this compound can vary with the solvent and temperature, its negative sign is a defining characteristic of this particular enantiomer. The magnitude of the specific rotation is a measure of the enantiomeric purity of the sample.

| Property | Description |

|---|---|

| Compound | This compound |

| Optical Activity | Levorotatory |

| Sign of Rotation | (-) |

| Enantiomer | trans-(+)-p-Menth-1-en-3-ol |

| Enantiomer's Rotation | Dextrorotatory (+) with the same magnitude |

Advanced Chiroptical Methods (e.g., ORD, CD)

While optical rotation at a single wavelength is useful, more detailed stereochemical information can be obtained from Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy. These techniques measure the variation of optical rotation with wavelength and the differential absorption of left and right circularly polarized light, respectively.

Optical Rotatory Dispersion (ORD): ORD is the measurement of the optical rotation of a substance as a function of the wavelength of light. An ORD spectrum is a plot of specific rotation versus wavelength. For chiral molecules, the magnitude of the rotation changes significantly near an absorption band, a phenomenon known as the Cotton effect. The shape of the ORD curve (positive or negative Cotton effect) can be correlated with the absolute configuration of the molecule, particularly for compounds with a chromophore in the vicinity of a stereocenter. For this compound, the carbon-carbon double bond acts as a chromophore, and its electronic transitions would give rise to a Cotton effect in the ORD spectrum, which could be used to help confirm its absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Only chiral molecules that absorb light will exhibit a CD spectrum. Similar to ORD, the sign and intensity of the CD peaks (known as Cotton effects) are highly sensitive to the stereochemistry of the molecule. The electronic transitions of the double bond in this compound would be expected to produce a characteristic CD spectrum. By comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with spectra predicted by theoretical calculations, the absolute stereochemistry of the stereocenters can be determined.

While specific ORD and CD spectral data for this compound are not readily found in the general scientific literature, these techniques represent powerful tools for the unambiguous assignment of its absolute configuration.

Mechanistic Investigations of Biological Activities Non Human Organisms and Systems

Antimicrobial Activity Research

The antimicrobial potential of trans-(-)-p-Menth-1-en-3-ol and its derivatives has been explored against a range of bacterial and fungal organisms. Research has focused on understanding its efficacy against specific strains and the underlying mechanisms of its action.

While research on the specific canine pathogen Staphylococcus pseudintermedius is limited, studies have investigated the efficacy of isopulegol and its derivatives against other significant Gram-positive bacteria, such as Staphylococcus aureus.

Derivatives of isopulegol have demonstrated notable antibacterial properties. For instance, a library of (+)-neoisopulegol-based O-benzyl derivatives showed potent activity against Gram-positive bacteria. Specifically, di-O-benzyl substituted aminotriol derivatives were effective against Bacillus subtilis. Furthermore, certain imidazole-substituted di-O-benzyl aminotriol derivatives exhibited relatively high potency against S. aureus, with a minimum inhibitory concentration (MIC) value of 3.13 μg/mL. In another study, a naphthylmethyl-substituted β-aminolactone derived from neoisopulegol displayed selective inhibition against S. aureus with an MIC value of 12.5 μM. These findings indicate that the isopulegol scaffold is a promising base for developing new antibacterial agents, particularly against pathogenic Staphylococcus species.

This compound has shown significant antifungal activity against important plant pathogens that cause post-harvest diseases. In vitro studies have quantified its efficacy in inhibiting the mycelial growth of Monilinia fructicola, the causative agent of brown rot in stone fruits, and Botrytis cinerea, which causes grey mold on a wide variety of crops. mdpi.comresearchgate.net

Research demonstrated that isopulegol exhibited strong activity against M. fructicola and moderate activity against B. cinerea. mdpi.com The half maximal effective concentration (EC50), which represents the concentration required to inhibit 50% of mycelial growth, was determined for both pathogens. Isopulegol was found to be a more potent inhibitor of M. fructicola than the essential oil of Mentha pulegium from which it was isolated. mdpi.comresearchgate.net These terpene alcohols, including isopulegol and menthol (B31143), have shown greater inhibition of mycelial growth compared to terpene ketones like menthone and pulegone against these pathogens. researchgate.net

Table 1: Antifungal Activity of this compound against Plant Pathogens

| Pathogen | Compound | EC50 (µg/mL) |

| Monilinia fructicola | This compound | 20.8 |

| Botrytis cinerea | This compound | 333.84 |

| Monilinia fructicola | Mentha pulegium Essential Oil | 24.6 |

| Botrytis cinerea | Mentha pulegium Essential Oil | 301.45 |

Data sourced from a study on the antifungal activity of Mentha pulegium essential oil and its main components. mdpi.comresearchgate.net

The antimicrobial activity of monoterpenes like this compound is largely attributed to their ability to interact with and disrupt microbial cell membranes. nih.govmdpi.com Due to their lipophilic nature, these compounds preferentially partition from the aqueous environment into the lipid structures of the microbial cytoplasmic membrane. nih.govmdpi.com

This interaction leads to a cascade of detrimental effects on the membrane's structure and function. The insertion of monoterpene molecules into the lipid bilayer can cause membrane expansion, which increases its fluidity and permeability. nih.gov This loss of membrane integrity allows for the leakage of critical intracellular components, such as ions and metabolites, leading to the disruption of cellular homeostasis and ultimately, cell death. mdpi.com

Furthermore, the perturbation of the membrane can disturb the function of membrane-embedded proteins, which are vital for processes like respiration and ion transport. nih.gov The antimicrobial action is therefore primarily a result of compromising the physical barrier and functional integrity of the microbial cell membrane. nih.govnih.gov

Entomological and Repellent Activity Studies

Scientific literature was extensively reviewed for studies concerning the repellent activity and electrophysiological responses of Euwallacea perbrevis to this compound.

No research findings were identified that demonstrate the repellency of this compound against the tea shot hole borer, Euwallacea perbrevis. Published studies on repellents for this specific insect pest focus on a structurally related but different compound, Piperitone (p-Menth-1-en-3-one). Therefore, content on this topic cannot be provided.

No studies were found that utilized electroantennography (EAG) to characterize the olfactory response of Euwallacea perbrevis to this compound. EAG research related to this insect has centered on its responses to other compounds, such as Piperitone. As a result, scientifically accurate information for this subsection is not available.

Behavioral Ecology of Insect-Compound Interactions

While direct research on the behavioral ecology of insect interactions with this compound is limited, the broader class of p-menthane (B155814) derivatives has been noted for its role in mediating insect behavior. Notably, a related compound, p-menthane-3,8-diol (PMD), is a well-documented insect repellent derived from the leaves of the lemon eucalyptus plant. Its repellent mechanism is attributed to a strong odor that is unpleasant to insects and its ability to interfere with their sensory receptors, thereby disrupting their ability to locate a host.

Conversely, other p-menthane structures can act as attractants. For instance, the tea shot hole borer (Euwallacea perbrevis) and its symbiotic fungi have been found to produce trans-p-menth-2-en-1-ol, which serves as a food-based attractant for the beetle. The oxidation of this attractant to piperitone may signal a decrease in food quality, thus acting as a repellent. This highlights the nuanced role that subtle changes in the chemical structure of p-menthane derivatives can play in insect behavior.

Table 1: Behavioral Effects of p-Menthane Derivatives on Insects

| Compound | Insect Species | Observed Effect |

|---|---|---|

| p-Menthane-3,8-diol (PMD) | Various biting insects | Repellent |

| trans-p-Menth-2-en-1-ol | Euwallacea perbrevis | Attractant |

Enzyme Modulation and Inhibition in Biochemical Assays

There is a lack of direct studies on the enzyme modulation and inhibition properties of this compound. However, research on closely related isomers provides insight into its potential activities. For example, terpinen-4-ol, an isomer of p-menth-1-en-3-ol (B1616663), has been investigated for its inhibitory effects on cholinesterases.

A study on the essential oils of Pinus species identified terpinen-4-ol as a constituent and tested its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. The findings indicated that terpinen-4-ol exhibited inhibitory activity against BChE, with a reported IC50 value of 107.6 microg/mL. While this suggests that the p-menth-1-en-3-ol scaffold may have the potential for enzyme inhibition, further research is necessary to specifically elucidate the activity of the trans-(-)-isomer.

Immunomodulatory Effects in In Vitro Systems

Specific data on the immunomodulatory effects of this compound in in vitro systems is not currently available in the scientific literature.

Structure-Activity Relationship (SAR) Studies

Influence of Stereochemistry on Biological Potency

The influence of stereochemistry on the biological potency of p-menthane monoterpenoids is a critical area of study, as different stereoisomers can exhibit varied biological effects. However, specific comparative studies on the biological potency of the different stereoisomers of p-menth-1-en-3-ol are not well-documented. The asymmetric synthesis of related compounds, such as trans-p-menth-3-ene-1,2,8-triol, has been achieved, highlighting the scientific interest in the stereospecific properties of these molecules. Understanding the precise spatial arrangement of functional groups is crucial for determining how these compounds interact with biological targets, but detailed structure-activity relationship studies for this compound are lacking.

Correlation with Plant Resistance and Susceptibility

p-Menthane monoterpenes are recognized as significant components of plant defense mechanisms against herbivores and pathogens. nih.gov These compounds are found in the essential oils of many plants and can act as deterrents or toxins to insects and other organisms. nih.gov While the general role of p-menthanes in plant defense is established, specific research correlating the presence or concentration of this compound with the resistance or susceptibility of particular plant species to pests or diseases has not been extensively reported. The biosynthesis of these compounds in plants is often induced by biotic or abiotic stress, suggesting their role in adaptive responses.

Computational Chemistry and Molecular Modeling of Trans P Menth 1 En 3 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For trans-(-)-p-Menth-1-en-3-ol, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine its electronic structure. These calculations can predict a variety of molecular properties that are crucial for understanding its reactivity and interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Another important aspect is the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating its potential to act as a hydrogen bond acceptor.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | Data not available | DFT/B3LYP |

| LUMO Energy | Data not available | DFT/B3LYP |

| HOMO-LUMO Gap | Data not available | DFT/B3LYP |

| Dipole Moment | Data not available | DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of the conformational landscape of this compound.

An MD simulation would reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent like water or a lipid bilayer. The flexibility of the cyclohexene (B86901) ring and the orientation of the isopropyl and hydroxyl substituents are key aspects that can be investigated. The simulation can track the torsional angles of the rotatable bonds over time, allowing for the identification of the most stable and frequently occurring conformations.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Potential Finding |

| RMSD | Measures the average distance between the atoms of the simulated structure and a reference structure. | A stable RMSD trajectory would indicate that the molecule has reached a stable conformational state. |

| RMSF | Measures the fluctuation of each atom from its average position. | Higher RMSF values for the isopropyl group would suggest greater flexibility compared to the ring structure. |

| Dihedral Angle Distribution | Shows the preferred rotational states of the substituents. | Could reveal the most probable orientations of the hydroxyl and isopropyl groups relative to the cyclohexene ring. |

Ligand-Receptor Docking Studies for Biological Target Prediction

To explore the potential biological activity of this compound, ligand-receptor docking studies can be performed. This computational technique predicts the preferred orientation of a small molecule (the ligand) when bound to a larger molecule, typically a protein receptor. The goal is to find the binding mode with the lowest energy, which is often indicative of the most stable and likely interaction.

The process involves generating multiple conformations of this compound and placing them in the active site of a target protein. A scoring function is then used to estimate the binding affinity for each pose. By screening against a library of known biological targets, it is possible to predict potential protein receptors for this compound.

The interactions predicted by docking studies often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl group is a likely candidate for forming hydrogen bonds with polar residues in a receptor's active site, while the nonpolar hydrocarbon backbone would favor hydrophobic interactions. These predictions can guide experimental studies to validate the potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Responses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new or untested compounds.

To build a QSAR model for compounds related to this compound, a dataset of molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. For each molecule, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that relates the descriptors to the observed activity. A robust QSAR model can then be used to predict the biological response of this compound, even in the absence of experimental data for this specific compound, provided it falls within the applicability domain of the model.

Metabolomic Profiling and Pathway Analysis in Biological Systems

This experimental approach involves the large-scale measurement of small molecules (metabolites) in a biological sample. Following exposure to this compound, changes in the levels of various metabolites can be quantified using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

The resulting complex datasets are then analyzed using computational tools for pathway analysis. This involves mapping the altered metabolites onto known metabolic pathways to identify which cellular processes are perturbed by the compound. This can provide valuable insights into the mechanism of action and potential downstream effects of this compound.

Environmental Dynamics and Ecotoxicological Research on Trans P Menth 1 En 3 Ol

Environmental Fate and Degradation Pathways

The persistence and transformation of trans-(-)-p-Menth-1-en-3-ol in the environment are governed by a combination of biological and chemical processes. These pathways determine the compound's concentration and potential for impact in soil, water, and air.

Biodegradation in Soil and Aquatic Environments

Monoterpenes, as a class of compounds, are generally considered to be biodegradable by a wide array of soil microorganisms. Bacteria and fungi utilize these compounds as a source of carbon and energy. The degradation pathways for monoterpenes with the p-menthane (B155814) skeleton often involve microbial-driven oxidation reactions. These processes can lead to the formation of various metabolites as the parent compound is broken down.

While specific studies on the biodegradation rates of this compound are not extensively documented, the general principles of monoterpene degradation suggest that it would be susceptible to microbial breakdown in both soil and aquatic environments. The rate and extent of this biodegradation would likely be influenced by factors such as microbial population density, nutrient availability, temperature, and pH. For readily biodegradable substances, default biodegradation half-lives in freshwater are often estimated to be around 15 days, though this can vary significantly based on environmental conditions. ecetoc.org

The introduction of monoterpenes into soil ecosystems can have varied effects on the microbial communities. Some studies have shown that while some microorganisms are inhibited, others that can utilize the monoterpene as a growth substrate may proliferate, leading to shifts in the microbial population. For instance, the addition of peppermint essential oil, which contains monoterpenoid alcohols, to soil has been observed to cause both inhibitory and stimulatory effects on different microbial groups. researchgate.net

Photodegradation and Atmospheric Lifetime

Once volatilized into the atmosphere, the fate of this compound is primarily dictated by photochemical reactions. The presence of a carbon-carbon double bond in its structure makes it susceptible to degradation by atmospheric oxidants, principally the hydroxyl radical (OH).

Ecotoxicological Impact on Non-Human Organisms

Understanding the potential adverse effects of this compound on various organisms is crucial for a comprehensive environmental risk assessment. Research in this area focuses on its impact on aquatic life and soil-dwelling organisms.

Impact on Soil Microorganisms and Invertebrates

| Organism Group | Potential Impact | Reference |

| Soil Bacteria | Can be inhibited or stimulated, leading to shifts in community structure. | mdpi.com |

| Soil Fungi | Effects can vary, with some studies showing inhibition of fungal growth. | researchgate.net |

| Soil Invertebrates | Effects are concentration-dependent and species-specific. | N/A |

Note: This table outlines potential impacts based on studies of related compounds. Specific data for this compound is limited.

Bioaccumulation Potential in Environmental Matrices

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (log P). A higher log P value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms.

For organic compounds, a key metric is the Bioconcentration Factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. nih.govepa.govresearchgate.netmdpi.com There is currently a lack of specific experimental data on the BCF of this compound. However, based on the general properties of monoterpenoid alcohols, significant bioaccumulation is not typically expected.

Emerging Research Areas and Future Directions

Development of Novel Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Consequently, the development of stereoselective synthetic methods to produce specific stereoisomers of p-menthane (B155814) derivatives is a significant area of research. While the direct stereoselective synthesis of trans-(-)-p-Menth-1-en-3-ol is a specific target, broader advancements in the synthesis of related p-menthane structures pave the way for more efficient and selective production of this and other valuable monoterpenoids.

Recent strategies have focused on enzymatic and catalytic processes to achieve high stereoselectivity. For instance, lipase-mediated resolutions have been successfully employed to separate enantiomers of p-menthane derivatives. This approach leverages the stereospecificity of enzymes to selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the two.

Furthermore, asymmetric synthesis, which aims to create a specific stereoisomer from a prochiral substrate, is a key focus. An example of this is the asymmetric dihydroxylation to produce enantiomers of trans-p-menth-3-ene-1,2,8-triol. Such methodologies, while not directly yielding this compound, contribute to a growing toolbox of stereoselective reactions that can be adapted for its synthesis. A significant advancement in this area is the highly cis-selective MeHNL-catalyzed hydrocyanation of 4-alkylcyclohexanones, which serves as a key step in the stereoselective synthesis of various cis-p-menthane diols and triols. nih.gov These approaches underscore the ongoing efforts to gain precise control over the stereochemistry of p-menthane monoterpenoids.

| Methodology | Key Features | Example Application (Related p-Menthane Derivatives) |

|---|---|---|

| Lipase-Mediated Resolution | Enzymatic separation of enantiomers | Resolution of racemic p-menthane alcohols |

| Asymmetric Dihydroxylation | Creation of specific stereoisomers from prochiral precursors | Synthesis of enantiomers of trans-p-menth-3-ene-1,2,8-triol |

| Enzyme-Catalyzed Hydrocyanation | High stereoselectivity in the addition of functional groups | Synthesis of cis-p-menthane-1,7-diol and related compounds nih.gov |

Biotechnological Production and Engineering of Biosynthetic Pathways

The increasing demand for natural products, coupled with the limitations of traditional agricultural sourcing, has spurred significant interest in the biotechnological production of valuable compounds like this compound. This involves harnessing the power of microorganisms or plant cell cultures as "bio-factories" to produce target molecules in a controlled and sustainable manner. researchgate.net

The biosynthesis of p-menthane monoterpenes, including the precursors to this compound, has been extensively studied in plants of the Mentha genus (mints). These pathways involve a series of enzymatic conversions starting from geranyl pyrophosphate. Researchers are actively working on elucidating these pathways and identifying the key enzymes involved. By understanding the genetic and enzymatic machinery, it becomes possible to engineer these pathways to enhance the production of specific compounds.

Metabolic engineering strategies focus on introducing or overexpressing genes that code for rate-limiting enzymes in the biosynthetic pathway, or knocking out genes that lead to the formation of undesirable byproducts. For example, the expression of specific cytochrome P450 hydroxylases can direct the synthesis towards particular oxygenated monoterpenes. These engineered pathways can be introduced into microbial hosts such as Escherichia coli or yeast (Saccharomyces cerevisiae), which can be grown in large-scale fermenters to produce significant quantities of the desired monoterpenoid. nih.govdtu.dk This approach offers the potential for a more reliable and cost-effective supply of this compound and other valuable p-menthanes.

Integration of Multi-Omics Approaches in Natural Product Discovery

The discovery of novel natural products and the elucidation of their biosynthetic pathways are being revolutionized by the integration of "multi-omics" approaches. This involves the comprehensive analysis of an organism's genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics) to gain a holistic understanding of its biological processes.

In the context of p-menthane monoterpenoids, multi-omics can be applied to plants known to produce these compounds. By comparing the "omics" data from high- and low-producing varieties, or from different plant tissues, researchers can identify genes, enzymes, and metabolic pathways that are correlated with the production of specific compounds like this compound.

For instance, transcriptomic analysis can reveal which genes are highly expressed in the glandular trichomes of mint plants, where monoterpene biosynthesis occurs. Metabolomic profiling can then identify the specific compounds present in those tissues. By integrating these datasets, scientists can link specific genes to the production of particular metabolites, thereby identifying the enzymes responsible for their synthesis. This powerful approach accelerates the discovery of new enzymes and pathways that can be utilized in the biotechnological production strategies described in the previous section.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis